(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate (4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate 9-Dihydro-13-acetylbaccatin III (9-DHAB III) is an intermediate for taxol analog preparations.IC50 value:Target:There are a series of closely related natural organic compounds isolated from the Pacific yew tree (Taxus brevifolia) and related species. Taxols have exhibit antitumor agents. 9-Dihydro-13-acetylbaccatin III is an antineoplastic agent and an anti-cancer intermediate.
Brand Name: Vulcanchem
CAS No.: 142203-65-4
VCID: VC0002905
InChI: InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3
SMILES: CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Molecular Formula: C33H42O12
Molecular Weight: 630.7 g/mol

(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

CAS No.: 142203-65-4

Inhibitors

VCID: VC0002905

Molecular Formula: C33H42O12

Molecular Weight: 630.7 g/mol

(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate - 142203-65-4

CAS No. 142203-65-4
Product Name (4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Molecular Formula C33H42O12
Molecular Weight 630.7 g/mol
IUPAC Name (4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Standard InChI InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3
Standard InChIKey WPPPFZJNKLMYBW-UHFFFAOYSA-N
Isomeric SMILES CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
SMILES CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Canonical SMILES CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Appearance Powder
Description 9-Dihydro-13-acetylbaccatin III (9-DHAB III) is an intermediate for taxol analog preparations.IC50 value:Target:There are a series of closely related natural organic compounds isolated from the Pacific yew tree (Taxus brevifolia) and related species. Taxols have exhibit antitumor agents. 9-Dihydro-13-acetylbaccatin III is an antineoplastic agent and an anti-cancer intermediate.
Synonyms 7,9-dideacetyl baccatin VI
7,9-dideacetylbaccatin VI
DDABVI
Reference [1]. Li S, Zhang P, Zhang M, Fu C, Yu L. Functional analysis of a WRKY transcription factor involved in transcriptional activation of the DBAT gene in Taxus chinensis. Plant Biol (Stuttg). 2013 Jan;15(1):19-26.

[2]. Naill MC, Kolewe ME, Roberts SC. Paclitaxel uptake and transport in Taxus cell suspension cultures. Biochem Eng J. 2012 Apr 15;63:50-56.

[3]. Qayum M, Nisar M, Shah MR, et al. Analgesic and antiinflammatory activities of taxoids from Taxus wallichiana Zucc. Phytother Res. 2012 Apr;26(4):552-6.

[4]. Kevin Walker and Rodney Croteau. Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli. PNAS, 2000 , 97(25):13591-13596.
PubChem Compound 20593352
Last Modified Nov 11 2021
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